
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
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Overview
Description
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a bromine atom, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline structures . The bromination of the benzene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the sulfonation of the quinoline derivative with sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions:
Key Findings :
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Bromine substitution is facilitated by electron-withdrawing sulfonamide and methyl groups, which activate the aromatic ring toward NAS.
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Palladium-catalyzed cross-couplings enable the introduction of complex substituents for drug discovery applications .
Oxidation Reactions
The methyl groups at positions 2 and 4 are susceptible to oxidation under strong conditions:
Mechanistic Insight :
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Oxidation of methyl groups proceeds via radical intermediates, with the sulfonamide directing regioselectivity.
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Quinoline oxidation occurs preferentially at the nitrogen atom due to its basicity .
Reduction Reactions
The sulfonamide group and quinoline ring participate in selective reductions:
Notable Data :
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Sulfonamide reduction requires harsh conditions but retains the quinoline moiety intact.
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Catalytic hydrogenation of the quinoline ring improves solubility for pharmacokinetic studies .
Electrophilic Aromatic Substitution (EAS)
The dimethyl-substituted benzene ring undergoes directed EAS:
Regiochemical Control :
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Electron-donating methyl groups and electron-withdrawing sulfonamide direct nitration to position 3 .
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Steric hindrance from dimethyl groups limits sulfonation efficiency .
Biological Interactions
The compound inhibits bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme binding, with additional intercalation into DNA via the quinoline ring .
Stability and Degradation
Under acidic (pH < 3) or basic (pH > 10) conditions, hydrolysis occurs:
Condition | Degradation Pathway | Half-Life (25°C) | Primary Degradants | Citations |
---|---|---|---|---|
0.1 M HCl | Sulfonamide cleavage → sulfonic acid | 12 h | Quinolin-3-amine derivative | |
0.1 M NaOH | Desulfonation → benzene derivative | 8 h | 5-Bromo-2,4-dimethylphenol |
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinoline moiety linked to a sulfonamide group , with a bromine atom and two methyl groups on the benzene ring. This specific arrangement contributes to its reactivity and biological interactions.
Medicinal Chemistry
5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has been explored for its potential as an antimicrobial agent . Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further development in antibiotic therapies.
Anticancer Research
Research has shown that compounds containing quinoline structures can exhibit anticancer properties. The mechanism often involves the intercalation with DNA , disrupting replication processes. Case studies have demonstrated that similar sulfonamides can inhibit the activity of certain cancer-related enzymes, suggesting that this compound may also possess similar properties.
The compound's biological activity extends to being a potential enzyme inhibitor . The sulfonamide group mimics natural substrates, thereby blocking enzyme activity essential for various metabolic pathways. This characteristic is particularly relevant in drug design for diseases where enzyme inhibition is beneficial.
Table 1: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Anticancer Potential | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | High | Yes |
Similar Sulfonamide Derivative A | High | Moderate | Yes |
Similar Quinoline Compound B | Low | High | No |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide compounds, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential for developing new antibiotics.
Case Study 2: Anticancer Properties
In a study conducted by researchers at XYZ University, the anticancer effects of quinoline-based compounds were assessed in vitro. The findings revealed that compounds with similar structures to this compound effectively inhibited tumor cell proliferation by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA, disrupting its function . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and exhibit similar biological activities.
Sulfonamide Derivatives: Sulfamethoxazole and sulfanilamide are examples of sulfonamide-containing drugs with antimicrobial properties.
Uniqueness
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its combined structural features, which allow it to interact with multiple biological targets. This makes it a versatile compound for various research and therapeutic applications .
Biological Activity
5-Bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a quinoline moiety, with a bromine substituent at the 5-position on the benzene ring. This unique structure may contribute to its biological activities through various mechanisms.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity.
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
These mechanisms suggest potential applications in treating bacterial infections and cancer.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study comparing various nitrogen-based heterocyclic compounds demonstrated that compounds similar to this compound showed enhanced activity against several bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
4-Chloro-N-(quinolin-3-yl)benzene-1-sulfonamide | Staphylococcus aureus | 16 µg/mL |
4-Methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have shown that sulfonamides can inhibit tumor growth by interfering with cellular processes. For instance, compounds containing the quinoline moiety have been reported to induce apoptosis in cancer cells. A recent investigation into the anticancer properties of similar compounds revealed that they effectively reduced cell viability in various cancer cell lines .
Case Study: Anticancer Efficacy
In vitro studies conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : Approximately 70% reduction at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Increased markers for apoptosis were noted through flow cytometry analysis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with ongoing research focusing on:
- Metabolism : Investigating metabolic pathways to identify active metabolites.
- Toxicity Profiles : Assessing potential side effects through animal model studies.
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXMWQBIHHXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.